molecular formula C8H10BrNO B11891938 3-Bromo-2-ethoxy-6-methylpyridine CAS No. 717843-50-0

3-Bromo-2-ethoxy-6-methylpyridine

Katalognummer: B11891938
CAS-Nummer: 717843-50-0
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: GGKRLDWLBSDKEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-ethoxy-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and a methyl group at the sixth position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-6-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-6-methylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-ethoxy-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2-ethoxy-6-methylpyridine, while oxidation of the ethoxy group can produce 2-ethoxy-6-methylpyridine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-ethoxy-6-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be utilized in the synthesis of novel materials with specific properties.

    Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-ethoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine: This compound has a similar structure but with additional dichlorophenoxy and ethoxy groups.

    3-Bromo-6-methoxy-2-methylpyridine: This compound differs by having a methoxy group instead of an ethoxy group.

Uniqueness

3-Bromo-2-ethoxy-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. The presence of the ethoxy group at the second position and the bromine atom at the third position allows for selective reactions and interactions that may not be possible with other similar compounds.

Eigenschaften

CAS-Nummer

717843-50-0

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

3-bromo-2-ethoxy-6-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3H2,1-2H3

InChI-Schlüssel

GGKRLDWLBSDKEH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=N1)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.